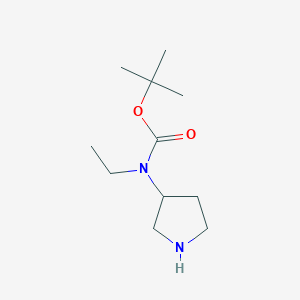![molecular formula C20H25BrClNO B1441692 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidinhydrochlorid CAS No. 1220038-89-0](/img/structure/B1441692.png)
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidinhydrochlorid
Übersicht
Beschreibung
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C20H25BrClNO and its molecular weight is 410.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidinderivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Arzneimitteln vorkommen . Sie werden auch zur Synthese von biologisch aktiven Piperidinen verwendet .
Antikrebsanwendungen
Einige Piperidinderivate haben sich als potenzielle Antikrebsmittel erwiesen . Beispielsweise wurde eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten als Inhibitoren für die anaplastische Lymphomkinase (ALK) entwickelt, eine Rezeptortyrosinkinase, die im anaplastischen großzelligen Lymphom entdeckt wurde .
Antiviren-Anwendungen
Piperidinderivate wurden auch als antivirale Mittel eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, in den Replikationsprozess bestimmter Viren einzugreifen.
Antimalaria-Anwendungen
Die antimalariellen Eigenschaften von Piperidinderivaten wurden in der Medikamentenentwicklung untersucht . Diese Verbindungen können das Wachstum von Plasmodium-Parasiten hemmen, die Malaria verursachen.
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate wurden als antimikrobielle und antimykotische Mittel eingesetzt . Sie können das Wachstum bestimmter Bakterien und Pilze hemmen, was sie bei der Behandlung verschiedener Infektionen nützlich macht.
Analgetische und entzündungshemmende Anwendungen
Piperidinderivate wurden als analgetische (schmerzstillende) und entzündungshemmende Mittel eingesetzt . Sie können dazu beitragen, Schmerzen und Entzündungen im Körper zu reduzieren.
Antipsychotische Anwendungen
Piperidinderivate wurden bei der Behandlung verschiedener psychiatrischer Erkrankungen eingesetzt . Sie können helfen, Symptome von Erkrankungen wie Schizophrenie und bipolarer Störung zu kontrollieren.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains a benzyl group and a bromophenoxy group, which are common in many bioactive molecules. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The compound might undergo various chemical reactions such as nitration, conversion from the nitro group to an amine, and bromination . It might also react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemische Analyse
Biochemical Properties
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cholinesterase receptors, particularly acetylcholinesterase (AChE), by binding to its catalytic site. This interaction involves the benzyl-piperidine group, which provides good binding affinity to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 .
Cellular Effects
The effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and improved cognitive function .
Molecular Mechanism
At the molecular level, 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its catalytic site, preventing the breakdown of acetylcholine. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling .
Dosage Effects in Animal Models
The effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion .
Transport and Distribution
The transport and distribution of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the brain and liver. Its localization and accumulation in these tissues are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride affects its activity and function. The compound is primarily localized in the cytoplasm and may also be found in the nucleus and other organelles. Its localization is directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments. This subcellular distribution is crucial for its biochemical interactions and effects .
Eigenschaften
IUPAC Name |
3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGPPQQQRLAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
